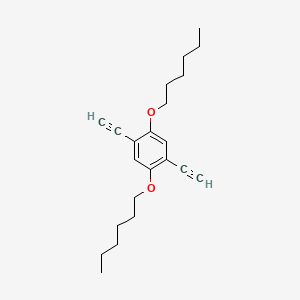

1,4-Diethynyl-2,5-bis(hexyloxy)benzene

Vue d'ensemble

Description

1,4-Diethynyl-2,5-bis(hexyloxy)benzene is a chemical compound that has been used in various scientific research . It has the molecular formula C22H30O2 .

Synthesis Analysis

The synthesis of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene has been described in the literature . The process involves several steps, including reflux with K2CO3, bromination at room temperature, and a coupling reaction with CuI and Pd(PPh3)2Cl2 .Molecular Structure Analysis

The molecular structure of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene consists of a benzene ring with ethynyl and hexyloxy groups attached at the 1,4- and 2,5-positions, respectively .Chemical Reactions Analysis

1,4-Diethynyl-2,5-bis(hexyloxy)benzene has been used as a monomer in the synthesis of conjugated polymers . The polymerization process typically involves a Glaser-type reaction .Applications De Recherche Scientifique

Synthesis and Characterization

1,4-Diethynyl-2,5-bis(hexyloxy)benzene and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis and characterization of new compounds. These studies have led to the development of novel polymers and materials with potential applications in various fields, such as electronics, photonics, and sensors.

- Figueira et al. (2008) reported the structural characterization of 2,5-dialkoxy-1,4-bis[(trimethylsilyl)ethynyl]benzene derivatives, which are used in the preparation of oligo(phenyleneethynylene)s. These compounds exhibit weak intermolecular interactions that influence their packing and intermolecular interactions in solid-state structures (Figueira et al., 2008).

- Luo Chun-hua (2007) focused on the preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene, demonstrating its synthesis through Sonogashira coupling reactions (Luo Chun-hua, 2007).

Polymer Synthesis and Properties

The synthesis of novel polymers using 1,4-Diethynyl-2,5-bis(hexyloxy)benzene derivatives has been a significant area of research. These polymers have unique properties that make them suitable for various applications.

- Bearzotti et al. (2001) investigated ethynylated polymers for their potential as humidity sensors, noting their sensitivity to relative humidity and alcohols. The study highlighted the potential of these materials in environmental sensing applications (Bearzotti et al., 2001).

- Wagner and Nuyken (2003) developed benzyl bromide functionalized poly(phenyleneethynylene)s using 1,4-diethynyl-2,5-bis(decyloxy)-benzene. These polymers have well-defined chemical reactivity and potential applications in electronics (Wagner & Nuyken, 2003).

Photophysics and Excimer Formation

The photophysical properties of 1,4-Diethynyl-2,5-bis(hexyloxy)benzene derivatives have been explored, particularly in the context of excimer formation and light-emitting properties.

- Sun and Lees (2001) studied the photophysical properties of certain derivatives in solution and solid films, noting their concentration-dependent fluorescence and potential for excimer formation (Sun & Lees, 2001).

Surface Chemistry and Nanostructure Formation

1,4-Diethynyl-2,5-bis(hexyloxy)benzene derivatives have also been studied for their surface chemistry and the potential formation of nanostructures.

- Liu et al. (2015) explored the surface reactions of these compounds on silver surfaces, leading to the formation of molecular wires and one-dimensional organometallic nanostructures. This research is crucial for the development of nanoscale electronic devices (Liu et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

1,4-diethynyl-2,5-dihexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-5-9-11-13-15-23-21-17-20(8-4)22(18-19(21)7-3)24-16-14-12-10-6-2/h3-4,17-18H,5-6,9-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEIYXKHAXNJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1C#C)OCCCCCC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70767759 | |

| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |

CAS RN |

128424-37-3 | |

| Record name | 1,4-Diethynyl-2,5-bis(hexyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70767759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

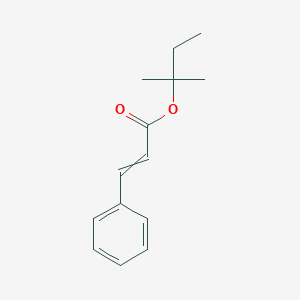

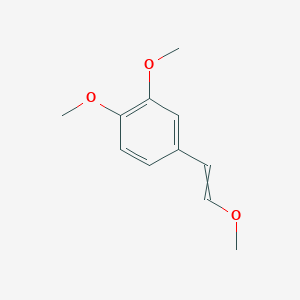

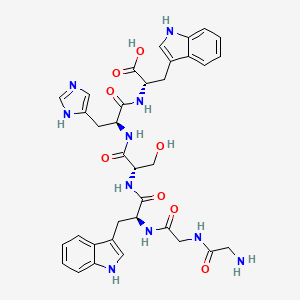

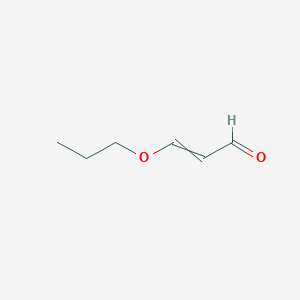

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(4-cyanatophenyl)methyl]propanedioate](/img/structure/B1514440.png)

![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)

![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methanol](/img/structure/B1514444.png)

![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)

![(1S,2S,6R,14R,15R,16R)-5-(Cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1514449.png)

![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)

![1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide](/img/structure/B1514461.png)